molecular formula C20H16N2O4S B2970248 4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921565-93-7

4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2970248
CAS No.: 921565-93-7
M. Wt: 380.42
InChI Key: VDXYSKQWVKPCJP-UHFFFAOYSA-N
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Description

The compound 4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide features a benzamide core substituted with a methoxy group at the 4-position. The thiazole ring at the 2-position is further substituted with a 7-methoxybenzofuran moiety. This hybrid structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors. Its synthesis likely involves coupling benzofuran and thiazole precursors, as seen in related compounds (e.g., via Pd/C catalysis or condensation reactions) .

Properties

IUPAC Name

4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-24-14-8-6-12(7-9-14)19(23)22-20-21-15(11-27-20)17-10-13-4-3-5-16(25-2)18(13)26-17/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXYSKQWVKPCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuran and thiazole intermediates, which are then coupled to form the final product. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran-thiazole moiety is believed to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzamide, thiazole, or fused heterocyclic systems. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight logP Key Features Reference
Target Compound 4-methoxybenzamide, 7-methoxybenzofuran-thiazole C₂₁H₁₈N₂O₄S* ~394.44 ~3.0 (estimated) Benzofuran-thiazole hybrid
4-Ethoxy analog 4-ethoxybenzamide, 7-methoxybenzofuran-thiazole C₂₁H₁₈N₂O₄S 394.44 N/A Ethoxy vs. methoxy group
Y200-1056 4-methoxybenzamide, 4-methylthiazole C₁₂H₁₂N₂O₂S 248.3 2.66 Simpler thiazole substituent
EMAC2060 Hydrazineylidene-thiazole, 4-methoxyphenyl C₂₄H₂₀BrN₃O₂ N/A N/A Hydrazine linker; brominated
AB4 () Triazole-sulfanyl, methylthiazole C₁₄H₁₅N₇O₂S₂ 385.44 N/A Triazole-sulfanyl pharmacophore
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxybenzamide, 4-methylphenyl-thiazole C₂₃H₁₉N₃O₂S 409.48 N/A Phenoxy group; higher activity (129.23%)

*Estimated based on structural similarity to 4-ethoxy analog .

Key Observations:

  • Heterocyclic Systems : Benzofuran-thiazole hybrids (target compound) may exhibit distinct π-π stacking interactions compared to benzothiazole () or triazole analogs () .
  • Molecular Weight : The target compound’s higher molecular weight (~394 vs. 248 for Y200-1056) suggests increased steric bulk, which could impact membrane permeability .

Physicochemical and ADME Properties

  • Lipophilicity : The target compound’s estimated logP (~3.0) suggests moderate lipophilicity, favorable for oral bioavailability compared to more polar analogs (e.g., triazole-sulfanyl derivatives) .
  • Hydrogen Bonding: The benzamide and methoxy groups provide hydrogen bond donors/acceptors (4 H-bond acceptors, 1 donor), similar to Y200-1056 .

Biological Activity

4-Methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a compound characterized by its complex structure, which includes thiazole and benzofuran moieties. These components are known for their diverse biological activities, making this compound a subject of interest in pharmacological research. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications and underlying mechanisms.

Structural Overview

The compound can be represented with the following structural formula:

C19H18N2O3S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Anticancer Properties

Research indicates that compounds with thiazole and benzofuran structures exhibit significant anticancer activities. For instance, studies have demonstrated that similar thiazole derivatives possess cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of anti-apoptotic proteins like Bcl-2 .

Case Study:
In a comparative study, a thiazole derivative exhibited an IC50 value lower than that of doxorubicin against Jurkat cells, suggesting enhanced potency .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are frequently reported to exhibit broad-spectrum antibacterial activity. For example, certain thiazole compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus5 µg/mL
Compound BEscherichia coli10 µg/mL
This compoundTBD

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases: Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation.
  • Apoptosis Induction: The compound may promote apoptosis by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Antibacterial Mechanisms: The presence of electron-donating groups in the structure enhances the interaction with bacterial membranes, leading to increased permeability and cell death .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the chromene moiety through cyclization is a critical step in its synthesis. Variations in the substituents can lead to derivatives with enhanced biological activity.

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
1Nucleophilic SubstitutionBenzofuran derivative + Thiazole
2CyclizationChromene precursor
3PurificationHPLC

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